![molecular formula C11H8N2O3S2 B5561404 4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}benzoic acid](/img/structure/B5561404.png)
4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}benzoic acid
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Overview
Description
“4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}benzoic acid” is a chemical compound that is part of a group of compounds known as 4-oxo-2-thioxo-1,3-thiazolidine-3-carboxylic acids . These compounds are of particular importance in the design of biologically active compounds . They are convenient building blocks in the design of combinatorial libraries of biologically active compounds due to the presence of an activated methylene group and a highly reactive carboxylic group .
Synthesis Analysis
The synthesis of these compounds involves various reagents and reaction conditions . For instance, one method involves the use of n-PrNH2 2 eq at 80 °C for 30 minutes in an open vessel using a Synthewave® 402 reactor for MWI . Other reagents such as Et3N 0.1 eq or piperidine 0.1 eq or AcONa 1 eq, AcOH 0.1–6.6 eq are used at temperatures ranging from 85–150 °C for a duration of 20–210 minutes .Molecular Structure Analysis
The molecular structure of this compound is complex. The linear formula of a similar compound, (4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID HYDRATE, is C5H7NO4S2 . The molecular weight of this compound is 209.244 .Chemical Reactions Analysis
The chemical reactions involving these compounds are complex and can involve various other compounds. For instance, 4-Oxo-2-thioxo-1,3-thiazolidine-3-carboxylic acids are known to exhibit a wide range of pharmacological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. For instance, the molecular weight of a similar compound, (4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID HYDRATE, is 209.244 .Scientific Research Applications
Synthesis and Biological Activities
Antibacterial Activity : This compound, through various synthetic pathways, has been investigated for its antibacterial properties. Research by Dabholkar and Tripathi (2011) on the synthesis of isochromene and isoquinoline derivatives highlighted compounds with potent antibacterial activity against common pathogens like E. coli, P. aeruginosa, S. aureus, and C. diphtheriae, showcasing its potential in combating bacterial infections Dabholkar & Tripathi, 2011.
Antimicrobial and Anticancer Activities : Further exploration into benzothiazole-imino-benzoic acid Schiff bases and their metal complexes by Mishra et al. (2019) revealed significant antimicrobial activity, emphasizing the compound's versatility in targeting various human epidemic-causing bacterial strains Mishra et al., 2019. Additionally, compounds synthesized from this chemical scaffold demonstrated anticancer activities, as investigated by Havrylyuk et al. (2010), who found certain derivatives effective against leukemia, melanoma, and other cancer cell lines, indicating a promising avenue for cancer therapy research Havrylyuk et al., 2010.
Hypoglycemic Activity : Perepelytsya et al. (2019) developed new derivatives exhibiting significant hypoglycemic activity, which could have implications for diabetes management, showcasing the compound's potential in metabolic disorder treatments Perepelytsya et al., 2019.
Antitrypanosomal and Anticancer Activity : A study by Holota et al. (2019) on 5-enamine-4-thiazolidinone derivatives revealed both trypanocidal and anticancer activities, presenting a dual-functional approach to treating tropical diseases and cancer Holota et al., 2019.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)iminomethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S2/c14-9-6-18-11(17)13(9)12-5-7-1-3-8(4-2-7)10(15)16/h1-5H,6H2,(H,15,16)/b12-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDPDZDVRJABHN-LFYBBSHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)N=CC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(C(=S)S1)/N=C/C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{(E)-[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}benzoic acid |
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